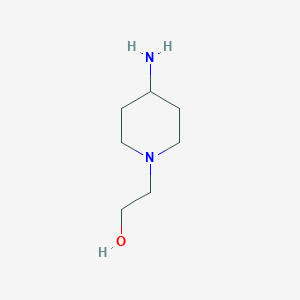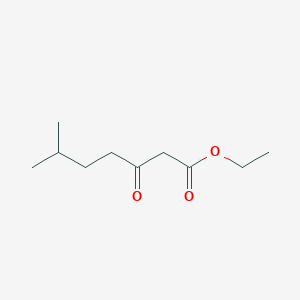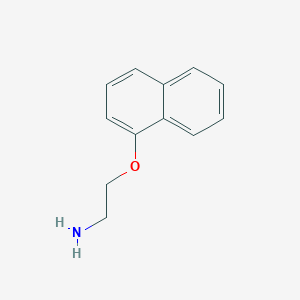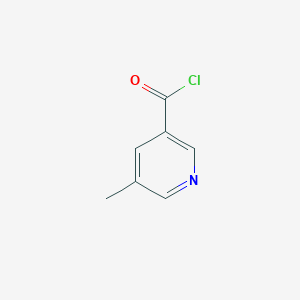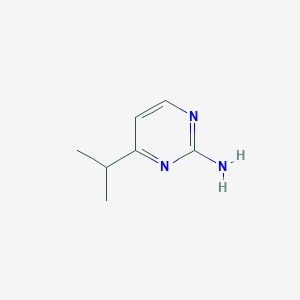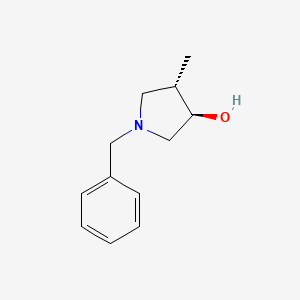
(3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol
概述
描述
(3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol: is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is a colorless liquid that is used in various scientific research applications. The compound is also known by its IUPAC name, (3R,4S)-1-benzyl-4-methyl-3-pyrrolidinol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol typically involves the reaction of benzylamine with 4-methyl-3-pyrrolidone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: (3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidines.
科学研究应用
Chemistry: In chemistry, (3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, the compound is used to study enzyme interactions and as a ligand in binding studies. It is also used in the development of new pharmaceuticals .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific molecular pathways .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .
作用机制
The mechanism of action of (3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
trans-1-Benzyl-3-methyl-piperidin-4-ol: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
Pyrrolidine: A simpler structure without the benzyl and methyl groups.
Uniqueness: (3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and methyl groups enhances its binding affinity and specificity for certain molecular targets, making it valuable in research and industrial applications .
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
(3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3/t10-,12-/m0/s1 |
InChI 键 |
NTDFIGIMQABQLD-JQWIXIFHSA-N |
手性 SMILES |
C[C@H]1CN(C[C@@H]1O)CC2=CC=CC=C2 |
规范 SMILES |
CC1CN(CC1O)CC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
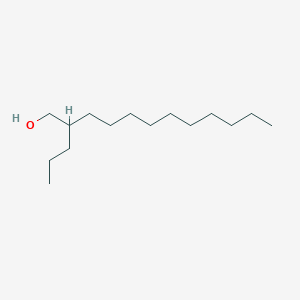
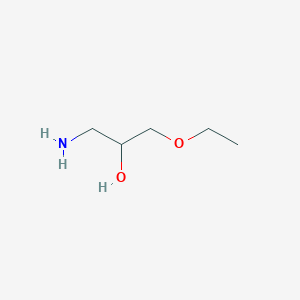
![8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1285241.png)
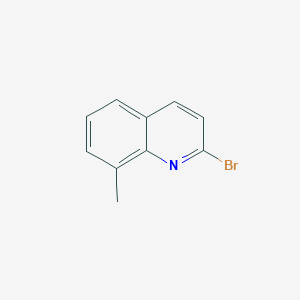

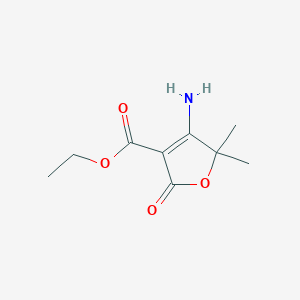
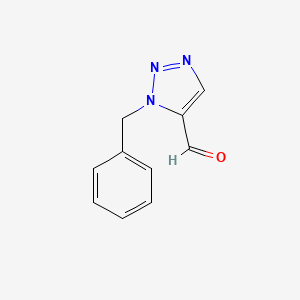
![4-[2-(Chloromethyl)phenyl]morpholine](/img/structure/B1285253.png)
